Obidoxime iodide

Description

Historical Context of Oxime Development in Counteracting Cholinesterase Inhibition

The history of cholinesterase reactivation traces back to the discovery that certain compounds could reverse the binding of organophosphates to AChE, albeit slowly researchgate.net. Hydroxylamine (B1172632) was identified as one of the first substances capable of reactivating organophosphate-inhibited AChE in vitro in the 1950s researchgate.netnih.govmmsl.cz. This finding spurred the development of more effective reactivators. Pyridinium (B92312) aldoximes, characterized by a charged quaternary nitrogen in the pyridine (B92270) ring, were subsequently found to be significantly more potent than hydroxylamine nih.gov. Pralidoxime (B1201516) (2-PAM) was among the first clinically relevant pyridinium aldoxime reactivators synthesized researchgate.netnih.govmmsl.cz. Independent research in both the United States and the United Kingdom contributed to the early development and recognition of pralidoxime's reactivating properties researchgate.netnih.gov. During the 1960s, further research led to the development of a series of oximes, including bispyridinium compounds researchgate.net.

The Positioning of Obidoxime (B3283493) Iodide within the Landscape of Established Cholinesterase Reactivators

Obidoxime is a bispyridinium oxime, chemically related to other oximes used or studied as cholinesterase reactivators, such as pralidoxime (a monopyridinium oxime) and trimedoxime (another bispyridinium oxime) wikipedia.org. These oximes function by having a greater affinity for the organophosphate residue bound to the enzyme than the enzyme itself, facilitating the removal of the phosphoryl group and restoring the enzyme's function wikipedia.org.

Research has compared the efficacy of obidoxime iodide to other established oximes against various organophosphates. In vitro studies have indicated that obidoxime can be effective in reactivating human AChE inhibited by certain organophosphate pesticides, such as paraoxon (B1678428), showing higher efficacy compared to pralidoxime, trimedoxime, methoxime, and HI-6 in some instances hhs.govmdpi.com. Its reactivation efficacy has also been observed against paraoxon-inhibited AChE from various species hhs.gov. Against nerve agents, obidoxime's efficacy appears to be agent-specific. While it has shown effectiveness against tabun-inhibited AChE in vitro and in vivo in peripheral compartments, its efficacy against soman- and sarin-inhibited AChE has been reported to be less pronounced compared to other oximes like HI-6 hhs.govupol.czscience.govtandfonline.com. Some studies suggest obidoxime is a better reactivator of tabun-inhibited AChE than HI-6 and pralidoxime hhs.govupol.cz. However, its ability to reactivate AChE inhibited by agents like VX has been shown to be less potent than certain other oximes hhs.gov.

The comparative efficacy of obidoxime and other oximes in reactivating cholinesterase inhibited by various organophosphates is a key area of research. The following table summarizes some findings from in vitro studies on the reactivation of inhibited AChE by obidoxime compared to other oximes:

| Inhibiting Organophosphate | Enzyme Source | Obidoxime Reactivation Efficacy (vs. others) | Source |

| Paraoxon | Human erythrocyte AChE | Most effective (96.8%) compared to trimedoxime, pralidoxime, methoxime, HI-6 | hhs.gov |

| Tabun (B1200054) | Rat brain homogenate AChE | Most effective compared to pralidoxime, trimedoxime, methoxime, HI-6 | hhs.gov |

| Soman (B1219632) | Rat brain homogenate AChE | Ineffective | hhs.gov |

| VX | Rat brain homogenate AChE | Less potent than TO205, TO046, HI-6, K027, HS-6 | hhs.gov |

| Sarin (B92409) | Rat brain homogenate AChE | Able to reactivate, but at concentrations considered toxic hhs.gov. Less effective than HI-6 science.gov. | hhs.govscience.gov |

This table illustrates that obidoxime's effectiveness is dependent on the specific organophosphate compound causing the inhibition.

Identification of Critical Scientific Gaps and Unanswered Questions Driving Obidoxime Iodide Research

Despite the development of oxime reactivators, several scientific gaps and unanswered questions continue to drive research into compounds like obidoxime iodide. A major challenge is the lack of a single, universal reactivator effective against the wide variety of organophosphorus compounds bioline.org.brresearchgate.net. Research into obidoxime and other oximes aims to identify compounds with broader spectrum activity bioline.org.br.

Furthermore, the precise mechanisms of interaction between different organophosphates, AChE, and various oximes, including obidoxime, at the molecular level are still being elucidated. Research continues to investigate the kinetic parameters of reactivation and how structural differences in both the organophosphate and the oxime influence reactivation efficacy upol.czmdpi.com. Understanding these interactions is crucial for the rational design of more effective reactivators. The potential for oximes to have effects beyond AChE reactivation, such as direct interaction with cholinergic receptors, also represents an area of ongoing scientific inquiry hhs.gov.

The controversial nature of clinical findings regarding the universality and efficacy of obidoxime in treating organophosphate poisoning also highlights the need for further research and re-evaluation of its potency against various inhibitors researchgate.net.

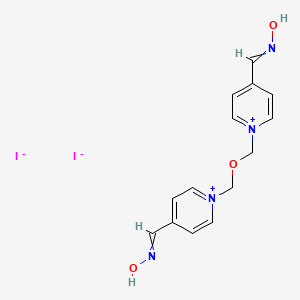

Structure

3D Structure of Parent

Properties

CAS No. |

4605-73-6 |

|---|---|

Molecular Formula |

C14H16I2N4O3 |

Molecular Weight |

542.11 g/mol |

IUPAC Name |

N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;diiodide |

InChI |

InChI=1S/C14H14N4O3.2HI/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;;/h1-10H,11-12H2;2*1H |

InChI Key |

MLAAVDSBLFBFQX-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[I-].[I-] |

Isomeric SMILES |

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[I-].[I-] |

Canonical SMILES |

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[I-].[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Obidoxime iodide |

Origin of Product |

United States |

Advanced Chemical Synthesis and Structural Biology of Obidoxime Iodide and Its Analogs

Methodological Advances in the Synthesis of Obidoxime (B3283493) Iodide and its Bispyridinium Derivatives

The synthesis of obidoxime, also known as Toxogonine, involves the preparation of bispyridinium oxime structures. Obidoxime (1,3-bis(4-hydroxyiminomethylpyridinium)-2-oxapropane dibromide) was synthesized by Luttringhaus and Hagedorn in the early 1960s. The synthesis of bispyridinium oximes generally involves linking two pyridinium (B92312) rings, often bearing oxime moieties, through various linker chains. For instance, the synthesis of TMB-4 (trimedoxime), another bispyridinium oxime, has been achieved through both direct and indirect protocols.

Research continues to explore and refine synthetic pathways for bispyridinium oximes. Novel bis-pyridinium oxime reactivators connected with different linker types, such as CH2CH2OCH2CH2 or CH2O(CH2)nOCH2, have been designed and synthesized to evaluate their reactivation potency against OP agents. The synthesis of novel bis-pyridinium compounds bearing a xylene linker has also been reported, involving specific reaction schemes to connect the pyridinium rings. These synthetic efforts contribute to the development of new compounds with potentially improved properties.

Design and Synthesis of Novel Obidoxime Iodide Analogs for Targeted Reactivation Efficacy

The design and synthesis of novel obidoxime iodide analogs are driven by the need for reactivators with targeted and improved efficacy against a variety of OP inhibitors. The structural diversity among oxime molecules is a key factor influencing their differential efficacy. The design of new oxime reactivators often involves modifying the structural factors known to impact reactivation potency, such as the presence of quaternary nitrogens, the length and nature of the linking chain between pyridinium rings, and the position of the oxime moiety on the pyridinium ring.

Novel uncharged oxime reactivators with conceptually novel scaffolds have been designed as prototypes for developing CNS-active antidotes, addressing the limitation of poor blood-brain barrier penetration by charged oximes. These designs often incorporate heterocyclic cores with attached oxime groups.

Exploration of Monopyridinium and Bispyridinium Structural Modifications

Structural modifications in oxime reactivators have extensively explored both monopyridinium and bispyridinium frameworks. Bispyridinium oximes have generally shown better reactivation capabilities compared to monopyridinium oximes in some studies. The design of new oximes often builds upon the structures of existing compounds like pralidoxime (B1201516) (a monopyridinium oxime) and bis-pyridinium bis-oximes such as obidoxime and HI-6.

Studies have involved the synthesis and evaluation of new monopyridinium oximes to compare their reactivation potency against nerve agents. Similarly, a wide range of bispyridinium oximes with varying structural features have been synthesized and assessed for their efficacy. The position of the oxime group on the pyridinium ring (ortho, meta, or para) is a critical structural factor influencing the reactivation potency against different types of OP inhibitors.

Introduction of Heteroaromatic and Aliphatic Linkers for Optimized Molecular Architecture

The nature and length of the linker connecting the pyridinium rings in bispyridinium oximes significantly influence their reactivation potency and interaction with the enzyme. Research has investigated the introduction of both heteroaromatic and aliphatic linkers to optimize the molecular architecture for targeted efficacy.

Studies comparing compounds with aliphatic and heteroaromatic linkers have shown that the structure of the connecting chain is an important factor for reactivator activity. For instance, oximes with aliphatic linkers have demonstrated superior reactivation compared to those with unsaturated and aromatic linkers against certain OP-inhibited enzymes. The optimal aliphatic chain length for plausible reactivation can be specific to the OP inhibitor.

Heteroaromatic linkers, such as furan (B31954) or thiophene (B33073) rings, have also been incorporated into the design of bispyridinium oximes. While some compounds with heterocyclic linkers showed lower reactivation at higher concentrations compared to those with aliphatic linkers, their ability to reactivate increased at lower concentrations. For example, a 4,4′-bisoxime with a furan linker was found to be a fast reactivator for paraoxon-inhibited enzymes, with a reactivation rate comparable to or better than obidoxime and pralidoxime against different enzymes.

The design of aromatic linkers, such as xylene linkers, has also been explored to potentially fix the conformation of the molecule and influence reactivation activity against specific nerve agents.

Stereochemical and Conformational Analysis of Obidoxime Iodide and Related Oximes

Stereochemical and conformational analysis is essential for understanding how oxime reactivators interact with the active site of inhibited AChE and exert their reactivating effect. The conformation of the oxime molecule plays a fundamental role in its ability to enter the enzyme's active site gorge and position the nucleophilic oxime group effectively for the reactivation reaction.

Studies have performed conformational analysis of oximes, including Toxogonine (obidoxime), using computational methods to determine possible global and local minima in their energy profiles. These analyses help in parameterizing the molecules for further molecular modeling studies of their potential as AChE reactivators. The appropriate conformation is a fundamental requirement for the oxime to access the active site.

The ionization state of the oxime group can also affect the delocalization of the aromatic system and influence the binding orientation of the reactivator within the enzyme gorge. Docking studies, combined with conformational analysis, can help identify relevant interactions, such as hydrogen bonds and pi-pi interactions, between the oxime and amino acid residues in the active site, providing insights into the adopted conformations and their comparison to known reactivators like obidoxime.

The concept of the "near attack conformation" (NAC) is used in molecular modeling to analyze the orientation of the oxime group relative to the phosphorus atom of the OP-conjugated enzyme, which is critical for the reactivation reaction. Analysis of the NAC helps in understanding the structural requirements for effective reactivation.

Stereoisomery, such as syn-anti isomerism of oxime groups, can also influence the affinity of oximes for the AChE active site. For obidoxime chloride, reversed-phase HPLC analysis has revealed the existence of geometrical isomers (syn-syn, syn-anti, and anti-anti) in both solid form and solution, with the syn-syn isomer being the most prevalent. The structure of isolated isomers can be confirmed by techniques like 1H NMR spectroscopy.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of Research Compounds

Advanced characterization techniques are indispensable for confirming the structure and assessing the purity of synthesized obidoxime iodide and its analogs. These techniques ensure the quality and identity of the research compounds used in further biological evaluation.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for analyzing the purity of synthesized oximes, including monopyridinium and bispyridinium derivatives like obidoxime. Acidimetric titration can also be employed to evaluate the purity of nerve agents and some oximes.

Spectrometric methods, such as ultraviolet-visible (UV-Vis) spectrometry, are valuable for characterizing obidoxime in aqueous solutions. UV-Vis spectroscopy can reveal the existence of different species (dicationic, monocationic, and neutral) involved in acid-base equilibria and tautomeric isomerizations, providing insights into the molecule's structure and behavior at various pH levels.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative 1H NMR, has been developed for the simultaneous analysis of compounds like obidoxime chloride and other active components in formulations, allowing for accurate content determination. NMR is also used for structural confirmation of isolated isomers.

Infrared (IR) spectroscopy is another technique used for structural characterization, providing information about the functional groups present in the synthesized compounds.

Voltammetric techniques, such as cyclic and differential pulse voltammetry, are employed to study the electrochemical behavior of obidoxime in aqueous solutions across a range of pH values. These studies help in understanding the redox equilibria and their correlation with the compound's mechanism of action.

For some novel bis-oximes, X-ray crystallography has been utilized to confirm their solid-state structure and provide detailed information about the arrangement of atoms, which is crucial for understanding their interaction with enzymes.

The combination of these advanced analytical techniques provides comprehensive structural elucidation and purity assessment, which are critical steps in the research and development of obidoxime iodide and its analogs.

Molecular and Enzymatic Mechanisms of Action of Obidoxime Iodide

Detailed Enzyme Kinetics of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Reactivation

Obidoxime (B3283493) is a pyridinium (B92312) oxime compound designed to reactivate acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) that have been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides. nih.gov The primary toxic effect of OPs is the phosphorylation of a critical serine hydroxyl group within the active site of these enzymes, leading to their inactivation. hhs.gov This inhibition causes an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by overstimulation of cholinergic receptors throughout the nervous system. hhs.govpatsnap.com

The reactivation process initiated by obidoxime is a chemical reaction aimed at cleaving the covalent bond between the organophosphate and the enzyme's serine residue. nih.govacs.org The efficacy of this process is dependent on several factors, including the specific organophosphate inhibitor, the concentration of the oxime, and the type of cholinesterase. nih.gov Studies have shown that the reactivation kinetics can be complex, sometimes displaying a bell-shaped curve in relation to obidoxime concentration; this indicates that at very high concentrations, the reactivation rate may decrease. nih.gov This phenomenon is partly because oximes themselves can act as weak competitive inhibitors of the enzyme, binding to the active site and potentially hindering the reactivation process at excessive concentrations. researchgate.net

While obidoxime can reactivate both AChE and BChE, its efficacy is generally much higher for AChE. In vitro studies have consistently demonstrated that the reactivation of OP-inhibited BChE by obidoxime and other standard oximes is significantly lower, often not exceeding 15%. hhs.govnih.govnih.gov This difference in reactivation potential underscores the structural and functional distinctions between the active sites of AChE and BChE. nih.gov

The core mechanism by which obidoxime reactivates inhibited cholinesterases is a nucleophilic substitution reaction. patsnap.comnih.gov Organophosphates inactivate AChE by covalently binding to the serine hydroxyl group in the enzyme's active site, forming a stable phosphoryl-serine conjugate. hhs.govacs.org Obidoxime is designed to reverse this process. wikipedia.org

Under physiological pH, the oxime group (-C=N-OH) of obidoxime can deprotonate to form a highly nucleophilic oximate anion (-C=N-O⁻). researchgate.net This oximate is the active species in the reactivation process. researchgate.net The mechanism proceeds as follows:

Binding: Obidoxime, which contains positively charged quaternary nitrogen atoms, is electrostatically guided to the active site of the inhibited enzyme. taylorandfrancis.com It has a high affinity for the enzyme-organophosphate complex. patsnap.com

Nucleophilic Attack: The potent oximate anion performs a nucleophilic attack on the phosphorus atom of the organophosphate moiety that is attached to the serine residue. patsnap.comnih.govnih.gov

Transition State: This attack forms a transient, unstable intermediate with a trigonal bipyramidal geometry around the phosphorus atom. nih.gov

Bond Cleavage and Enzyme Regeneration: The bond between the phosphorus atom and the serine oxygen is broken. This step regenerates the free, functional enzyme with its critical serine hydroxyl group restored. nih.govwikipedia.org The organophosphate is transferred from the enzyme to the oxime, forming a new, less toxic phosphylated oxime complex. wikipedia.orgresearchgate.net This complex then dissociates from the active site and is eventually eliminated from the body. wikipedia.org

This nucleophilic displacement effectively rescues the enzyme from its inhibited state, restoring its ability to hydrolyze acetylcholine. acs.org

A critical aspect of obidoxime's pharmacology is that its reactivation efficacy is not uniform across all types of organophosphorus inhibitors. The chemical structure of the phosphoryl group attached to the enzyme's active site significantly influences the potential for reactivation. Obidoxime is considered a potent reactivator for AChE inhibited by certain nerve agents and pesticides, but it is less effective or ineffective against others. hhs.govresearchgate.net

Tabun (B1200054) (GA): Obidoxime is recognized as one of the most effective reactivators for tabun-inhibited AChE. hhs.gov Numerous studies have confirmed its superior potency against tabun compared to other oximes like pralidoxime (B1201516) or HI-6. hhs.gov

Paraoxon (B1678428): In vitro studies have shown obidoxime to be highly effective at reactivating human AChE inhibited by paraoxon, the active metabolite of the pesticide parathion, with reactivation efficacy reaching up to 96.8%. hhs.gov

VX: Obidoxime demonstrates significant reactivation ability against VX-inhibited AChE, although some newer, experimental oximes have shown greater potency in certain studies. hhs.govtaylorandfrancis.com Its efficacy against VX is generally considered good. researchgate.net

Sarin (B92409) (GB): The effectiveness of obidoxime against sarin is moderate. hhs.govresearchgate.net While it can reactivate sarin-inhibited AChE, other oximes like HI-6 may show superior efficacy in some contexts. hhs.gov

Soman (B1219632) (GD) and Cyclosarin (B1206272) (GF): Obidoxime is notably ineffective against AChE inhibited by soman and cyclosarin. hhs.gov This is largely due to the rapid "aging" process associated with these specific agents. hhs.gov

The following table summarizes the in vitro reactivation efficacy of obidoxime against rat brain AChE inhibited by various nerve agents and pesticides at two different concentrations.

| Nerve Agent / Pesticide | Reactivation (%) at 10⁻⁵ M Obidoxime | Reactivation (%) at 10⁻⁴ M Obidoxime |

|---|---|---|

| Tabun | 28 | 37 |

| Sarin | 4 | 41 |

| Cyclosarin | 2 | 4 |

| Soman | 0 | 5 |

| VX | 8 | 79 |

| Russian VX | 17 | 66 |

| Paraoxon | 37 | 76 |

| Chlorpyrifos | 35 | 63 |

| DDVP | 31 | 51 |

| DFP | 11 | 18 |

Data sourced from an in vitro study on rat brain acetylcholinesterase. researchgate.net

The therapeutic window for the effective use of obidoxime is limited by a process known as "aging". patsnap.comnih.gov Aging is a time-dependent, irreversible modification of the phosphorylated enzyme complex that renders it resistant to reactivation by oximes. nih.govnih.gov

This process involves the cleavage of an alkyl group from the phosphorus atom of the OP adduct, a reaction known as dealkylation. mdpi.com This dealkylation leaves a negatively charged oxygen atom on the phosphorus, which forms a more stable, covalent bond with the serine residue in the active site. nih.gov Once the enzyme has aged, even potent nucleophiles like obidoxime can no longer break the phosphoryl-enzyme bond. patsnap.comnih.gov

The rate of aging varies significantly depending on the chemical structure of the inhibiting organophosphate. taylorandfrancis.com

Soman-inhibited AChE ages very rapidly, with a half-life of only a few minutes, which explains why obidoxime is ineffective against soman poisoning. taylorandfrancis.com

Sarin-inhibited AChE ages more slowly, typically over a period of hours. taylorandfrancis.com

Tabun and VX-inhibited AChE age even more slowly, over days, allowing a much longer time frame for successful reactivation therapy. taylorandfrancis.com

Inhibition by diethyl-OP pesticides generally leads to slower aging compared to dimethyl-OPs. nih.gov

Due to the process of aging, it is critical that oxime therapy is initiated as soon as possible following exposure to an organophosphate to maximize the potential for enzyme reactivation. nih.govnih.gov

Molecular Interactions and Binding Dynamics of Obidoxime Iodide with Cholinesterase Active Sites

The efficacy of obidoxime as a reactivator is not solely dependent on the nucleophilicity of its oxime group; it also relies on its ability to correctly orient itself within the complex topography of the cholinesterase active site. The active site of AChE is located at the bottom of a deep and narrow gorge lined with aromatic amino acid residues. nih.gov

Obidoxime is a bis-quaternary oxime, meaning it has two positively charged pyridinium rings connected by an ether linkage. wikipedia.org This structure is crucial for its binding and reactivation capabilities. The binding process involves several key interactions:

One of the quaternary nitrogen atoms in a pyridinium ring is thought to interact with the peripheral anionic site (PAS) or other anionic regions of the enzyme, helping to guide the molecule into the active site gorge. taylorandfrancis.com

The other pyridinium ring positions the nucleophilic oxime group in close proximity to the phosphorylated serine residue deep within the active site. taylorandfrancis.com

Molecular docking studies suggest specific interactions with amino acid residues. For instance, in paraoxon-inhibited AChE, obidoxime may form a cation-π interaction with Tyr72 and an ionic interaction with Asp74, which helps to stabilize its position for the nucleophilic attack. taylorandfrancis.com

These molecular interactions ensure that the oxime is held in a "near attack conformation," an optimal orientation for the oximate anion to attack the phosphorus atom of the OP adduct. nih.gov The balance between sufficient binding affinity to ensure proper positioning and avoiding overly strong binding that could lead to competitive inhibition is a key factor in the design and efficacy of oxime reactivators. researchgate.net

Exploration of Non-Cholinesterase Mediated Pharmacological Effects in Preclinical Models

Several studies have demonstrated that obidoxime possesses direct antinicotinic properties, meaning it can antagonize the action of acetylcholine at nicotinic acetylcholine receptors (nAChRs). hhs.gov This is a significant finding because the overstimulation of nAChRs, particularly at the neuromuscular junction, is a major contributor to the muscle fasciculations, weakness, and eventual paralysis seen in severe OP poisoning. hhs.gov

In both in vitro and in vivo preclinical models, obidoxime has been shown to inhibit the effects of acetylcholine at the nicotinic receptor in the neuromuscular junction. hhs.gov It acts as a partial antagonist at the acetylcholine receptor. nih.gov This antagonistic effect is typically masked by its more dominant anticholinesterase effect in a non-poisoned state but becomes relevant after AChE has been inhibited. nih.gov By directly blocking nAChRs, obidoxime can help to mitigate the effects of acetylcholine accumulation, providing a therapeutic benefit that is independent of its ability to reactivate AChE. hhs.gov This antinicotinic action may help to explain some of the clinical benefits observed even in situations where significant enzyme reactivation is not achieved. hhs.govnih.gov

Investigation of Direct Pharmacological Effects Beyond Enzyme Reactivation

Anticholinergic Activities

Research has demonstrated that obidoxime possesses direct anticholinergic properties, acting on both nicotinic and muscarinic receptors.

Antinicotinic Effects : Obidoxime exerts an antagonistic effect at the nicotinic acetylcholine receptor (nAChR) located in the neuromuscular junction. hhs.gov In vitro and in vivo studies have confirmed this antinicotinic action. The inhibition of acetylcholine-evoked currents by obidoxime was found to be equivalent to that of another oxime, HI-6. hhs.gov This antagonism is observed on both embryonic and adult forms of the muscle nicotinic receptors, suggesting a direct modulatory role at the neuromuscular junction independent of AChE reactivation. hhs.gov

Antimuscarinic Effects : Obidoxime also functions as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), showing a preference for the M2 subtype. hhs.gov A comparative study with atropine (B194438) revealed that obidoxime exerts anti-muscarinic effects on the rat heart (rich in M2 receptors) and urinary bladder (M3 receptors). hhs.gov Although this anti-muscarinic effect is considerably less potent than that of atropine, it may play a significant role in the treatment of organophosphate poisoning. hhs.gov The research suggests that the antagonism of muscarinic receptors and the inhibition of acetylcholinesterase occur at different concentration levels. hhs.gov

Cardiovascular Effects

Direct effects of obidoxime on the cardiovascular system have been noted in several studies, though findings can be complex due to the concurrent effects of the organophosphate poison and other treatments like atropine. nih.gov

Clinical reports have occasionally associated obidoxime therapy with cardiac arrhythmias, including second-degree atrioventricular block and atrial fibrillation. hhs.gov Other potential cardiovascular effects include fluctuations in blood pressure and heart rate, such as hypertension, tachycardia, hypotension, or bradycardia. patsnap.com

A study investigating the role of obidoxime in the cardiotoxicity of organophosphorus insecticides in rats provided specific insights. While obidoxime significantly reduced the rise in cardiac enzymes (AST, CPK, CPK/MB) and mitigated myocardial degeneration, it also produced a significant prolongation of the QTc interval on the electrocardiogram (ECG). researchgate.net This suggests an increased arrhythmogenic risk, which is a direct pharmacological effect on cardiac ion channels. researchgate.net

| Parameter | Effect Observed with Obidoxime Treatment |

|---|---|

| Cardiac Enzymes (AST, CPK, CPK/MB) | Significantly reduced the rise caused by organophosphates. |

| Myocardial Histopathology | Minimized myocardial degeneration and necrosis. |

| QTc Interval (ECG) | Produced a significant further prolongation. |

Direct Effects on Neuromuscular Transmission

Compelling evidence for direct pharmacological actions of obidoxime comes from studies where AChE reactivation is not possible. In isolated rat diaphragm preparations inhibited by soman or S27 (an irreversible and oxime-resistant cholinesterase inhibitor), obidoxime induced a considerable recovery of neuromuscular transmission. nih.gov Since S27-inhibited AChE cannot be reactivated by oximes, this recovery was attributed to a direct pharmacological effect. nih.gov

Further in vivo studies in rats poisoned with a high dose of soman showed that treatment with HI-6 (another oxime with similar direct effects) after the window for AChE reactivation had passed still resulted in survival and spontaneous breathing. nih.gov No significant AChE reactivation was found in the diaphragm or brain, yet neuromuscular transmission was at 50%. nih.gov It was concluded that the survival and recovery were due to a combination of synaptic adaptation and direct central effects of the oxime, independent of enzyme reactivation. nih.gov Some research suggests this direct recovery at the neuromuscular junction may be linked to the blockade of ion channels. dtic.mil

Other Direct Pharmacological Actions

Beyond receptor and ion channel modulation, the effects of obidoxime on other components of the cholinergic system have been explored. One study investigated the impact of several standard oximes, including obidoxime, on the high-affinity choline uptake (HACU) transport system, which is a critical regulatory step in the synthesis of acetylcholine. hhs.gov This indicates that obidoxime's influence may extend to the presynaptic mechanisms of cholinergic transmission.

Preclinical Pharmacological Profile of Obidoxime Iodide

Pharmacokinetics in Animal Models: Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The preclinical pharmacokinetic profile of obidoxime (B3283493) has been characterized in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME). Following intravenous administration in rats, the pharmacokinetics of obidoxime were described by a two-compartment open model. nih.gov Studies in rats have also shown that there is no serum albumin binding for obidoxime. nih.gov The pharmacokinetic parameters can be influenced by the physiological state of the animal; for instance, poisoning with organophosphates like sarin (B92409) can significantly alter the drug's residence time in the body. nih.gov

As a quaternary pyridinium (B92312) compound, obidoxime generally exhibits limited ability to cross the blood-brain barrier (BBB), which restricts its access to the central nervous system (CNS) when administered peripherally. hhs.gov However, research has explored alternative administration routes to enhance brain penetration.

Intranasal administration has been investigated as a method to bypass the BBB. nih.gov In one study using this route, obidoxime was detected in various brain regions of rats. The highest concentrations were found in the olfactory bulb and trigeminal ganglia. nih.gov Postmortem examination of tissue in one human case also suggested that brain concentrations could be similar to those in plasma. nih.gov

In guinea pigs challenged with the nerve agent VX, treatment with an atropine (B194438)/obidoxime combination resulted in significantly higher acetylcholinesterase (AChE) activity in both blood and brain tissue compared to untreated controls, suggesting that a pharmacologically effective amount of obidoxime reached the CNS. tno.nl

Table 1: Concentration of Obidoxime in Rat Brain Regions 30 Minutes After Intranasal Administration

| Brain Region | Concentration (µM) |

| Olfactory Bulb | ~38 |

| Trigeminal Ganglia | ~38 |

| Cervical Spinal Cord | ~38 |

| Hippocampus | ~18 |

| Other Brain Areas | 18 - 38 |

Data sourced from a study on intranasal delivery of obidoxime. nih.gov

Detailed research findings specifically identifying the metabolic pathways and chemical structures of obidoxime metabolites in preclinical animal models are not extensively documented in the publicly available scientific literature. The primary focus of many preclinical studies has been on the parent compound's distribution, elimination, and pharmacodynamic action as a cholinesterase reactivator.

The elimination of obidoxime from the body occurs primarily through the kidneys. nih.govwikipedia.org Studies in rats have demonstrated that excretion is predominantly via the renal route. nih.govhhs.gov In normal, unpoisoned rats, 4.6% of the administered dose was excreted in the urine within the first hour. nih.govhhs.gov This process can be significantly affected by organophosphate poisoning, which may diminish the glomerular filtration rate and retard obidoxime's excretion. nih.govhhs.gov In sarin-poisoned rats, only 0.9% of the dose was excreted in the first hour. nih.govhhs.gov

The elimination half-life of obidoxime also varies depending on the condition of the animal model. In normal rats, the elimination half-life was found to be 35 minutes, whereas in sarin-poisoned rats, it was prolonged to 86 minutes. nih.gov After reactivating the inhibited enzyme, the resulting phosphate-oxime complex is also eliminated from the body via urine. wikipedia.org

Pharmacodynamics in Animal Models: Reactivation Efficacy and Functional Recovery

The primary pharmacodynamic effect of obidoxime is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. wikipedia.org Its efficacy has been demonstrated in numerous in vivo and in vitro animal models against a range of pesticides and nerve agents.

Obidoxime's ability to reactivate inhibited AChE varies significantly depending on the specific organophosphate compound, the animal species, and the tissue being examined. hhs.govnih.gov

In a study on pigs exposed to different organophosphates, obidoxime showed marked differences in reactivation ability. It was highly effective against coumaphos-inhibited cholinesterase, with reactivation possible for more than 24 hours. nih.gov For trichlorfon, reactivation could be achieved for at least 6 hours, while no significant reactivation was possible after dichlorvos (B1670471) exposure. nih.gov There was a strong correlation between the in vitro and in vivo reactivation results in this model. nih.govscispace.com

In guinea pigs poisoned with the nerve agent VX, treatment with a combination of atropine and obidoxime resulted in AChE activity in both blood and brain tissue that was approximately 1.5 times higher than in vehicle-treated animals. tno.nl Studies using rat brain homogenates have shown that obidoxime is an effective reactivator against tabun-inhibited AChE but is less effective against cyclosarin (B1206272) and soman (B1219632). hhs.gov

Table 2: Obidoxime Reactivation Efficacy Against Different Organophosphates in Pigs

| Organophosphate | Reactivation Status | Timeframe of Possible Reactivation |

| Coumaphos | Effective | > 24 hours |

| Trichlorfon | Effective | At least 6 hours |

| Dichlorvos | Not Effective | Not possible |

Data from a study in pigs measuring blood cholinesterase activity. nih.gov

Beyond enzyme reactivation, the efficacy of obidoxime is assessed by its impact on functional recovery and survival in animal models of organophosphate toxicity.

In a rat model of severe paraoxon (B1678428) poisoning, intranasal administration of obidoxime, in addition to standard treatment, substantially reduced the severity and duration of seizures. nih.gov This intervention completely prevented mortality, which was 41% in the control group receiving only standard peripheral treatment. nih.gov Furthermore, Fluoro-Jade-B staining revealed extensive neuronal degeneration in surviving control animals, whereas no detectable degenerating neurons were observed in the animals that received intranasal obidoxime. nih.gov

In guinea pigs exposed to the nerve agent VX, treatment with an atropine/obidoxime co-formulation led to a significant improvement in the survival rate and the progression of clinical signs compared to untreated animals. tno.nl Treated animals showed significantly better posture scores, indicating a reduction in the severity of toxic signs. tno.nl In rats, obidoxime also demonstrated a stabilizing effect on mean arterial blood pressure when administered after sarin poisoning in combination with atropine. nih.gov

Table 3: Effects of Obidoxime on Physiological and Neurological Outcomes in Animal Models

| Animal Model | Organophosphate | Key Outcome | Finding |

| Rat | Paraoxon | Mortality | Completely prevented (vs. 41% in controls) |

| Rat | Paraoxon | Seizures | Severity and duration substantially reduced |

| Rat | Paraoxon | Neuronal Degeneration | No detectable degeneration (vs. extensive in controls) |

| Guinea Pig | VX | Survival Rate | Significantly improved |

| Guinea Pig | VX | Clinical Signs (Posture) | Significantly improved |

| Rat | Sarin | Blood Pressure | Exerted a stabilizing effect (with atropine) |

Data compiled from studies on paraoxon, VX, and sarin poisoning. nih.govnih.govtno.nl

Dose-Response Relationships and Efficacy Spectrum in Specific Animal Poisoning Models

The preclinical efficacy of obidoxime iodide demonstrates a distinct dose-response relationship that varies significantly depending on the specific organophosphorus (OP) agent used for poisoning. In animal models, obidoxime's protective effect is not uniform across all types of OP compounds, revealing a specific spectrum of activity.

In rat models of poisoning with organophosphate pesticides, obidoxime has shown variable effectiveness. For instance, in rats poisoned with paraoxon, the active metabolite of parathion, obidoxime is a highly effective reactivator of acetylcholinesterase (AChE). hhs.gov It is considered by far the most effective reactivator for paraoxon-inhibited AChE across multiple species, including rats. hhs.gov However, its efficacy is lower against other pesticides. In a comprehensive study in rats involving 26 OP insecticides, obidoxime, in combination with atropine and diazepam, was potent in treating poisoning with phosphate (B84403) insecticides but had low effectiveness against phosphonates and phosphorothiolates. nih.gov

The efficacy of obidoxime against chemical warfare nerve agents is also highly specific. It is particularly effective against tabun (B1200054) (GA). In studies using rat brain homogenate, obidoxime was the most effective reactivator against tabun-inhibited AChE when compared to pralidoxime (B1201516), trimedoxime, methoxime, and HI-6. hhs.gov Conversely, its ability to reactivate soman-inhibited AChE in the same model was negligible. hhs.gov Against sarin (GB), obidoxime can reactivate the inhibited AChE, but potentially at concentrations that would be toxic in humans. hhs.gov In mice, obidoxime provided a 1.5-fold increase in the protective ratio against cyclosarin (GF), though other oximes were more effective. hhs.gov For VX poisoning, the reactivation potency of obidoxime in rat brain homogenate was found to be less than that of several other oximes, including HI-6 and K027. hhs.gov

The following table summarizes the protective efficacy of obidoxime in rat models against various OP agents, as indicated by the reduction in the relative risk (RR) of death. A lower RR value indicates superior protective efficacy.

Table 1: Protective Efficacy of Obidoxime in Rat Poisoning Models Data derived from survival analysis in rats treated with an equitoxic dose of the oxime.

| Poisoning Agent | Relative Risk (RR) of Death with Obidoxime | Reference |

|---|---|---|

| Diisopropylfluorophosphate (DFP) | 0.19 | frontiersin.org |

| Ethyl-paraoxon | 0.64 | frontiersin.org |

| Methyl-paraoxon | No significant reduction | frontiersin.org |

| Azinphos-methyl | 0.21 | researchgate.net |

Comparative Pharmacological Efficacy with Other Oxime Reactivators in Preclinical Settings

In preclinical studies, obidoxime's efficacy is frequently benchmarked against other pyridinium oximes, such as pralidoxime (2-PAM) and asoxime (HI-6). These comparisons reveal a clear, agent-dependent hierarchy of effectiveness.

For tabun poisoning, obidoxime is consistently shown to be superior to many other oximes. In vitro studies using human AChE demonstrated that only obidoxime and HLö-7 could partially reactivate tabun-inhibited enzymes, whereas pralidoxime and HI-6 were almost ineffective. hhs.gov Similarly, in rat models, obidoxime's reactivating efficacy for tabun-inhibited AChE was superior to pralidoxime and HI-6. hhs.gov

Conversely, against soman (GD) and sarin (GB), HI-6 is markedly more effective than obidoxime. For soman- and sarin-inhibited human AChE, HI-6 was the more potent reactivator. hhs.gov In rats poisoned with soman, HI-6 was significantly more effective than pralidoxime, while obidoxime was largely ineffective. hhs.govhhs.gov For sarin-inhibited AChE in various parts of the pig brain, HI-6 was also found to be a more efficacious reactivator than obidoxime and pralidoxime. nih.gov

In cases of VX poisoning, obidoxime is generally less potent than HI-6. The reactivation potency for VX-inhibited AChE often follows the order of HLö 7 > HI 6 > obidoxime > pralidoxime. hhs.gov

The following table provides a comparative overview of the in vitro reactivation potency of different oximes against human AChE inhibited by various nerve agents.

Table 2: Comparative Reactivating Potency of Oximes on Nerve Agent-Inhibited Human Erythrocyte AChE Qualitative comparison of oxime efficacy based on in vitro studies.

| Nerve Agent | Reactivating Potency Ranking | Reference |

|---|---|---|

| Soman (GD) | HLö 7 > HI 6 > obidoxime > pralidoxime | hhs.gov |

| Sarin (GB) | HLö 7 > HI 6 > obidoxime > pralidoxime | hhs.gov |

| Cyclosarin (GF) | HLö 7 > HI 6 > obidoxime (weak) > pralidoxime (weak) | hhs.gov |

| VX | HLö 7 > HI 6 > obidoxime > pralidoxime | hhs.gov |

| Tabun (GA) | Obidoxime ≈ HLö 7 > pralidoxime (ineffective) ≈ HI 6 (ineffective) | hhs.gov |

Influence of Species-Specific Enzymatic and Physiological Differences on Obidoxime Iodide Preclinical Efficacy

The extrapolation of preclinical efficacy data for obidoxime iodide from animal models to humans is significantly complicated by species-specific differences in enzyme kinetics and physiology. nih.gov Research has consistently shown that the reactivating potency of oximes can differ markedly between humans and various animal species. nih.gov

One of the primary factors is the difference in the acetylcholinesterase (AChE) enzyme itself. For example, guinea pig AChE is substantially more resistant to oxime-mediated reactivation than human AChE. dtic.milresearchgate.net This intrinsic resistance means that efficacy studies in guinea pigs may not accurately predict the therapeutic effect in humans. dtic.mil For instance, after inhibition by the pesticide phorate (B1677698) oxon, obidoxime was the most effective reactivator for AChE from humans, rats, and guinea pigs, but the absolute kinetic values differed among the species. nih.govresearchgate.net

Differences are also observed in butyrylcholinesterase (BChE) reactivation. In general, oximes, including obidoxime, show higher reactivation efficacy toward rat BChE compared to human or guinea pig BChE. nih.gov The bis-pyridinium structure of obidoxime renders it a relatively poor BChE reactivator across all species studied. nih.gov

These enzymatic differences necessitate careful evaluation when translating findings from animal experiments to potential human applications. nih.gov The guinea pig, while often used in OP poisoning research due to its low levels of serum carboxylesterase (making it more susceptible to OPs, similar to primates), presents challenges for predicting oxime efficacy due to its resistant AChE. dtic.milresearchgate.net Conversely, while rat models are widely used, differences in both AChE and BChE kinetics compared to humans must be considered. nih.govnih.gov

The following table highlights the species-dependent efficacy of obidoxime against paraoxon-inhibited AChE.

Table 3: Species Differences in Reactivation of Paraoxon-Inhibited AChE by Obidoxime Qualitative comparison based on in vitro kinetic studies.

| Species | Relative Reactivation Efficacy | Reference |

|---|---|---|

| Human | Highly Effective (96.8%) | hhs.gov |

| Rhesus monkey | Effective | hhs.gov |

| Swine | Effective | hhs.gov |

| Rabbit | Effective | hhs.gov |

| Rat | Effective | hhs.gov |

| Guinea pig | Effective | hhs.gov |

Advanced Analytical Methodologies for Obidoxime Iodide Research

Chromatographic Techniques for Quantitative Analysis in Biological Matrices from Preclinical Studies (e.g., LC-MS/MS, HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone for the quantitative analysis of obidoxime (B3283493) in biological samples from preclinical studies. nih.govnih.gov Various HPLC methods have been developed for the determination of obidoxime in plasma and urine. nih.govnih.gov A common approach involves reversed-phase chromatography coupled with a diode-array detector (DAD) or spectrophotometric detection. nih.govnih.gov

For instance, one HPLC-DAD method allows for the simultaneous quantification of obidoxime, pralidoxime (B1201516), and HI-6 in human plasma. nih.gov This method utilizes a C18 column and a mobile phase tailored to achieve separation, with detection at a specific wavelength for each oxime. univie.ac.at Sample preparation typically involves protein precipitation with agents like zinc sulfate and acetonitrile to ensure high recovery rates of the analytes. nih.gov

Another established HPLC method for determining obidoxime in urine uses an internal standard for improved accuracy. nih.gov The mobile phase for this method consists of methanol, 1-heptane sulfonic acid as a counter-ion, and tetrabutylammonium phosphate (B84403), with spectrophotometric detection at 288 nm. nih.gov The validation of these methods demonstrates good linearity, precision, and accuracy over a range of concentrations relevant to preclinical research. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the quantification of obidoxime in complex biological matrices, although detailed specific methods for obidoxime iodide were not as prevalent in the initial search results as HPLC methods. The principles of LC-MS/MS, however, are widely applied in pharmaceutical analysis and would involve a similar chromatographic separation followed by mass spectrometric detection, which provides structural information and allows for very low detection limits.

Table 1: HPLC Methods for Obidoxime Quantification in Preclinical Studies

| Method | Matrix | Sample Preparation | Chromatographic Column | Detection | Linear Range | Key Findings | Reference |

|---|---|---|---|---|---|---|---|

| HPLC-DAD | Human Plasma | Protein precipitation with 5% w/v aqueous zinc sulfate solution and acetonitrile | Atlantis T3 (150 × 2.1mm I.D., 3 μm) | Diode Array Detector | 0.12 to 120 μg/mL | High recoveries (94.2%-101.0%); Good intra-day and inter-day precision and accuracy. | nih.gov |

| Reversed-phase HPLC | Urine | Internal standard (HI 6) | 5 μm reversed-phase column (125x4 mm) | Spectrophotometric at 288 nm | 1 to 1000 μM | Limit of quantification (LOQ) of 1 μM; Intra- and inter-day precision C.V.s below 4%. | nih.gov |

Spectrophotometric and Spectroscopic Methods for Obidoxime Iodide Detection and Characterization in Research Samples

Spectrophotometric methods, particularly UV-Vis spectroscopy, are fundamental for the detection and characterization of obidoxime iodide in research settings. These techniques are based on the principle that molecules absorb light at specific wavelengths. Obidoxime exhibits a characteristic absorption maximum that can be used for its quantification. nih.govnih.gov

In HPLC methods, spectrophotometric detection is commonly employed, with obidoxime being detected at wavelengths around 280-288 nm. nih.govunivie.ac.at This approach is straightforward and robust for quantifying the compound in solutions and after separation from complex mixtures. UV-Vis spectroscopy can also be used independently for the direct measurement of obidoxime in simpler sample matrices, such as pharmaceutical formulations.

While less detailed in the provided search results, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the structural characterization of obidoxime iodide. NMR provides detailed information about the molecular structure and connectivity of atoms, while IR spectroscopy helps in identifying the functional groups present in the molecule. These methods are crucial for confirming the identity and purity of obidoxime in research samples.

Development of Biosensors and Electrochemical Approaches for In Vitro and Ex Vivo Monitoring of Reactivation

The development of biosensors and electrochemical methods offers a dynamic way to monitor the reactivation of inhibited acetylcholinesterase by obidoxime in real-time. These approaches are particularly useful for in vitro and ex vivo studies. Electrochemical biosensors for AChE are typically based on the measurement of the products of acetylcholine hydrolysis or changes in the enzyme's activity. nih.govencyclopedia.pub

The general principle involves immobilizing AChE on an electrode surface. In the presence of its substrate, acetylthiocholine, the enzyme produces thiocholine, which can be electrochemically oxidized to generate a measurable current. encyclopedia.pub When AChE is inhibited by an organophosphate, the current decreases. The addition of a reactivator like obidoxime restores the enzyme's activity, leading to an increase in the current, which can be monitored to assess the reactivation process.

These biosensors provide a rapid and sensitive platform for studying the kinetics of reactivation and for screening the efficacy of different reactivators. They can be adapted for various research settings, including monitoring reactivation in brain slices or other tissue preparations, providing valuable insights into the therapeutic potential of obidoxime. researchgate.netnih.gov

Methodologies for Assessing Reactivator Potency in High-Throughput In Vitro Screening Systems

High-throughput screening (HTS) systems are essential for the discovery and development of new and more potent acetylcholinesterase reactivators. These systems allow for the rapid testing of large libraries of compounds. The most common in vitro assay for assessing reactivator potency is a modified version of the Ellman's method. acs.orgresearchgate.net

In this colorimetric assay, AChE is first inhibited by an organophosphate. The inhibited enzyme is then incubated with the potential reactivator. Subsequently, a substrate, typically acetylthiocholine, and a chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are added. If the reactivator is effective, it will restore AChE activity, leading to the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product that can be measured spectrophotometrically. The intensity of the color is proportional to the degree of reactivation.

Fluorescent assays, such as those using Amplex Red, offer a more sensitive alternative to the Ellman's assay. biorxiv.org These assays are based on the production of a fluorescent product resulting from the enzymatic reaction and are well-suited for miniaturized, high-throughput formats in 1536-well plates. biorxiv.org Such HTS methodologies are crucial for identifying lead compounds with improved reactivation efficacy compared to existing oximes like obidoxime. biorxiv.org

Table 2: In Vitro Assays for High-Throughput Screening of Reactivator Potency

| Assay Type | Principle | Substrate | Detection Method | Advantages | Reference |

|---|---|---|---|---|---|

| Ellman's Method (Modified) | Colorimetric detection of thiocholine produced from acetylthiocholine hydrolysis. | Acetylthiocholine | Spectrophotometry (absorbance at 412 nm) | Well-established, robust. | acs.orgresearchgate.net |

| Amplex Red Assay | Fluorometric detection of resorufin produced in a coupled enzyme reaction. | Acetylcholine | Fluorometry (Ex 555 nm, Em 590 nm) | Higher sensitivity, suitable for miniaturization, not affected by sulfur-containing compounds. | biorxiv.org |

Challenges in Analytical Characterization of Phosphylated Oxime Byproducts

A significant challenge in the analytical research of obidoxime is the characterization of its byproducts, particularly the phosphylated oxime. This byproduct is formed when the oxime successfully removes the phosphoryl group from the inhibited acetylcholinesterase. The analysis of this transient and often unstable species is crucial for understanding the mechanism of reactivation.

The difficulty lies in isolating and stabilizing the phosphylated oxime for analysis. Its transient nature makes it challenging to detect using conventional analytical techniques. Molecular modeling and computational approaches are being employed to study the structure and stability of the phosphylated oxime within the active site of AChE. nih.gov These computational studies help to understand the interactions between the phosphylated oxime and the enzyme's active site residues, providing insights into the factors that govern successful reactivation. nih.gov

Furthermore, advanced mass spectrometry techniques could potentially be used to detect and characterize these byproducts in reaction mixtures. However, the development of such methods requires careful optimization to capture and analyze these short-lived intermediates. The study of these byproducts is an active area of research aimed at designing more efficient reactivators.

Computational and Theoretical Studies of Obidoxime Iodide

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Nucleophilicity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of obidoxime (B3283493) that govern its function as a reactivator. These methods, rooted in quantum mechanics, allow for the detailed analysis of a molecule's electronic structure, which in turn determines its reactivity. nih.gov

Key parameters derived from these calculations help to quantify the reactivity and nucleophilicity of the oxime group, which is the functional heart of the obidoxime molecule. The nucleophilicity of the oximate anion is crucial for its ability to attack the phosphorus atom of the organophosphate-AChE conjugate. rsc.orgchemrxiv.org Computational workflows can automatically identify nucleophilic sites and quantify their strength. rsc.orgchemrxiv.org

One of the most important descriptors obtained from quantum chemical calculations is the HOMO-LUMO energy gap. A smaller energy gap generally suggests higher chemical reactivity. sciencepublishinggroup.com Calculations can also determine other quantum chemical parameters that correlate with reactivity, such as electronegativity, chemical potential, and global hardness/softness. sciencepublishinggroup.com These theoretical calculations provide a quantitative basis for comparing the intrinsic reactivating potential of different oximes and for designing new molecules with enhanced nucleophilicity.

Table 1: Key Quantum Chemical Descriptors for Reactivity Analysis

| Parameter | Significance |

|---|---|

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and ability of the molecule to undergo electronic transitions. A smaller gap often implies higher reactivity. |

| Nucleophilicity Index | Quantifies the nucleophilic power of the oxime group, which is essential for attacking the organophosphate. |

| Electron Affinity & Ionization Potential | Relate to the molecule's ability to accept or donate electrons, respectively, which is central to the reactivation reaction. |

| Electrostatic Potential | Maps the charge distribution on the molecule's surface, identifying regions prone to electrostatic interactions and nucleophilic attack. |

Molecular Docking and Molecular Dynamics Simulations of Obidoxime Iodide-Cholinesterase Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as obidoxime, and its protein target, acetylcholinesterase. nih.govsemanticscholar.orgresearchgate.netmdpi.com These methods provide a three-dimensional view of how obidoxime binds within the active site of both native and organophosphate-inhibited AChE.

Docking studies predict the preferred binding orientation of obidoxime within the enzyme's active site gorge. nih.gov For a successful reactivation, the oxime group must be positioned in a "near attack conformation" (NAC), meaning it is in close proximity and has the correct orientation relative to the phosphorus atom of the organophosphate moiety. nih.gov

MD simulations build upon the static poses from docking by simulating the dynamic movements of the protein-ligand complex over time. semanticscholar.orgmdpi.comnih.gov This provides insights into the stability of the binding pose and the key interactions that hold the reactivator in place. mdpi.com Studies on VX-inhibited human AChE have shown that specific amino acid residues play a critical role in stabilizing obidoxime within the active site. For the deprotonated form of obidoxime, interactions with residues such as Glu285, Glu292, and Tyr341 have been identified as important for creating the necessary conditions for the reactivation reaction. nih.gov These simulations help elucidate the complex mechanism of enzyme reactivation at an atomic level. nih.gov

Table 2: Key Amino Acid Residues in AChE Interacting with Obidoxime

| Residue | Location/Role | Type of Interaction |

|---|---|---|

| Tyr341 | Catalytic Anionic Site (CAS) | Provides thermodynamic conditions for the reaction. nih.gov |

| Glu285 | Active Site Gorge | Contributes to the chemical kinetics of the reaction. nih.gov |

| Glu292 | Active Site Gorge | Important for the thermodynamic conditions of the reaction. nih.gov |

| Trp86 | Peripheral Anionic Site (PAS) | Involved in initial binding and orientation of the ligand. researchgate.net |

| Tyr124 | Active Site Gorge | Can form hydrogen bonds that help position the oxime group. researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Optimizing Reactivator Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of obidoxime and other oximes, QSAR models are developed to predict their potency as reactivators of organophosphate-inhibited AChE.

These models are built using a dataset of oximes for which the reactivation efficacy has been experimentally determined. Various molecular descriptors, which are numerical representations of the molecules' physicochemical properties, are calculated. These can include steric (e.g., molecular volume), electronic (e.g., partial charges), and topological (e.g., connectivity indices) descriptors.

By identifying the descriptors that have the strongest correlation with reactivator potency, QSAR models can predict the efficacy of novel, untested oxime structures. This predictive capability is highly valuable for optimizing lead compounds and rationally designing new reactivators with improved potency. For instance, QSAR can help in modifying the structure of obidoxime to enhance its effectiveness against specific nerve agents where its performance is limited. researchgate.netnih.gov The ultimate goal is to guide the synthesis of broad-spectrum reactivators that are effective against a wide range of organophosphorus compounds. nih.gov

In Silico Prediction of Pharmacokinetic Properties and Blood-Brain Barrier Permeability

While high reactivation potency is essential, a successful antidote must also possess favorable pharmacokinetic properties, including the ability to reach its target site in the body. A significant limitation of obidoxime is its poor permeability across the blood-brain barrier (BBB), which restricts its efficacy in reactivating AChE within the central nervous system (CNS). mdpi.com

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the development process. frontiersin.org Various computational approaches, including machine learning and QSAR-like models, are employed to predict BBB permeability. nih.govnih.govarxiv.orgresearchgate.net These models typically use molecular descriptors such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors.

Obidoxime's structure, which includes two permanently charged quaternary nitrogen atoms, is a primary reason for its low BBB permeability. Computational models consistently predict that such charged, hydrophilic molecules will not readily diffuse across the lipid-rich BBB. frontiersin.org These predictive tools are crucial for designing new reactivators that balance high reactivation potency with the ability to penetrate the CNS, a key challenge in the development of next-generation antidotes. mdpi.com

Development of Predictive Models for Oxime Reactivator Efficacy Across Diverse Organophosphates

The effectiveness of obidoxime varies significantly depending on the specific organophosphate (OP) inhibitor. For example, it is considered a preferred antidote for poisonings caused by tabun (B1200054) and some pesticides, but it shows limited efficacy against agents like soman (B1219632) or cyclosarin (B1206272). nih.govnih.govhhs.govnih.gov

To address this, researchers are developing predictive computational models to forecast the reactivation efficacy of a given oxime against a diverse panel of OPs. These models integrate data from quantum chemical calculations, molecular docking, and MD simulations.

The goal is to create a comprehensive in silico platform that can:

Model the unique structure of the AChE-OP conjugate for different inhibitors (e.g., AChE-tabun, AChE-soman).

Simulate the interaction of obidoxime with each specific conjugate.

Calculate the energy barriers and reaction thermodynamics for the reactivation process.

By understanding the molecular basis for the differential efficacy of obidoxime, these models can guide the development of new "broad-spectrum" reactivators. nih.gov For instance, studies have shown that the reactivation potency of obidoxime against tabun analogues is inversely proportional to the chain length of the analogue, a finding that can be explored and rationalized through computational modeling. hhs.gov These predictive models are essential for moving beyond the trial-and-error approach and toward the rational design of more universally effective antidotes. researchgate.netnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetylcholine |

| Atropine (B194438) |

| BI-6 |

| Chlorpyrifos |

| Cyclosarin |

| DDVP |

| Diazepam |

| Diisopropylfluorophosphate |

| HI-6 |

| HLö 7 |

| HS-6 |

| K027 |

| K048 |

| K074 |

| K075 |

| K203 |

| MMB-4 |

| Monoisonitrosoacetone |

| Obidoxime |

| Obidoxime iodide |

| Paraoxon (B1678428) |

| Parathion |

| Pralidoxime (B1201516) (2-PAM) |

| R-33 (VR) |

| R-VX |

| Sarin (B92409) |

| Soman |

| Tabun |

| TMB-4 |

| TO046 |

| TO205 |

| Trimedoxime |

Research into Novel Approaches and Expanding Pharmacological Horizons for Obidoxime Iodide

Investigation of Enhanced Drug Delivery Systems for Preclinical Applications (e.g., Intranasal, Nanoparticle Formulations)

A primary limitation of obidoxime (B3283493) is its quaternary nitrogen structure, which imparts a permanent positive charge and hydrophilicity, severely restricting its ability to cross the blood-brain barrier (BBB). nih.govrsc.orgnih.gov This prevents the compound from effectively reactivating inhibited acetylcholinesterase (AChE) within the central nervous system (CNS), a critical factor in organophosphate-induced neurotoxicity. nih.govresearchgate.net To overcome this challenge, research has focused on novel drug delivery systems designed to enhance CNS bioavailability.

Intranasal Delivery: Intranasal administration has emerged as a promising non-invasive method to bypass the BBB and deliver therapeutics directly to the brain. nih.govnih.gov Preclinical studies using animal models of severe organophosphate poisoning have demonstrated the potential of this approach for obidoxime. In a study involving rats poisoned with paraoxon (B1678428), intranasally administered obidoxime (OBD) was shown to partially restore brain AChE activity, significantly reduce the severity and duration of seizures, and completely prevent mortality. nih.govnih.gov This stood in stark contrast to the control group, which received standard treatment plus intranasal saline and experienced a 41% mortality rate. nih.gov Furthermore, histological analysis revealed that intranasal obidoxime prevented the extensive neuronal degeneration observed in surviving control animals. nih.govresearchgate.net These findings suggest that direct nose-to-brain delivery allows obidoxime to reach the CNS in therapeutically relevant concentrations, offering neuroprotection that is not achievable with peripheral administration. nih.govnih.gov

Table 1: Efficacy of Intranasal Obidoxime in a Paraoxon Poisoning Rat Model

| Parameter | Control Group (Intranasal Saline) | Treatment Group (Intranasal Obidoxime) | Reference |

|---|---|---|---|

| Mortality Rate | 41% | 0% | nih.gov |

| Brain AChE Activity | Significantly Inhibited | Partially Restored | nih.gov |

| Seizure Severity | Severe and Prolonged | Substantially Reduced | nih.gov |

| Neuronal Degeneration | Extensive | Not Detectable | nih.govresearchgate.net |

Nanoparticle Formulations: Encapsulating obidoxime within nanoparticle carriers is another advanced strategy being investigated to facilitate its transport across the BBB. nih.gov Various nanoparticle platforms are being explored, including polymeric nanoparticles and liposomes. nih.govuni.lu One study focused on loading obidoxime into nanoparticles made from poly(lactic-co-glycolic acid) (PLGA) and PEGylated PLGA (PEG-b-PLGA). uni.lu The PEG-b-PLGA nanoparticles were identified as a potentially ideal drug carrier system. uni.lu The goal of such formulations is to leverage mechanisms like absorptive-mediated transcytosis to deliver the encapsulated oxime into the brain. nih.gov Research on related oximes has shown that liposomal and other nanoparticle formulations can increase brain AChE reactivation in animal models, supporting the viability of this approach for obidoxime. researchgate.netmdpi.com

Table 2: Investigated Nanoparticle Strategies for Oxime Delivery

| Nanoparticle Type | Target Oxime | Objective | Reference |

|---|---|---|---|

| PLGA and PEG-b-PLGA Nanoparticles | Obidoxime | Improve BBB transport and serve as an ideal drug carrier. | uni.lu |

| Human Serum Albumin (HSA) Nanoparticles | Oximes | Transport oximes across an in vitro BBB model. | researchgate.net |

| Cationic Liposomes | Pralidoxime (B1201516) (2-PAM) | Overcome the BBB and achieve high brain AChE reactivation. | nih.gov |

Exploration of Obidoxime Iodide as a Research Tool in Enzymology and Neurobiology

Beyond its therapeutic potential, obidoxime serves as a valuable research tool for in vitro and in vivo studies in enzymology and neurobiology.

Enzymology: In enzymology, obidoxime is frequently used as a reference compound in kinetic studies to characterize the reactivation of AChE inhibited by various organophosphorus (OP) compounds, including chemical warfare nerve agents and pesticides. hhs.govresearchgate.net These in vitro experiments are crucial for understanding the structure-activity relationships that govern the interaction between the inhibited enzyme, the organophosphate, and the oxime reactivator. researchgate.net

Studies have demonstrated that the reactivation efficacy of obidoxime is highly dependent on the specific OP inhibitor. For instance, in vitro research with human AChE showed that obidoxime was highly effective at reactivating the enzyme after inhibition by the pesticide paraoxon, achieving 96.8% reactivation. hhs.gov Its performance against nerve agents is more varied. It is more effective against tabun-inhibited AChE than pralidoxime or HI-6 but less effective than HI-6 and HLö 7 against soman (B1219632), sarin (B92409), cyclosarin (B1206272), and VX. hhs.govnih.gov This specificity makes obidoxime a critical tool for comparing the potency of newly synthesized reactivators and for elucidating the precise molecular mechanisms of AChE reactivation. researchgate.netnih.gov

Table 3: Comparative Reactivation of Human AChE by Obidoxime Against Various Nerve Agents

| Inhibiting Agent | Reactivation Potency of Obidoxime | Comparison with Other Oximes | Reference |

|---|---|---|---|

| Paraoxon | Highly Effective (96.8%) | Superior to pralidoxime, methoxime, and HI-6. | hhs.gov |

| Tabun (B1200054) | Partially Effective (~20%) | More effective than pralidoxime and HI-6. | hhs.govnih.gov |

| Soman, Sarin, Cyclosarin, VX | Weak to Moderate | Less potent than HI-6 and HLö 7. | nih.gov |

Research into Potential for Combination Therapies with Other Pharmacological Agents in Animal Models

The standard treatment for OP poisoning involves a multi-drug approach, and research in animal models continues to explore optimal combinations to enhance therapeutic efficacy. nih.gov Obidoxime is frequently evaluated in combination with an anticholinergic agent, such as atropine (B194438), and an anticonvulsant, like diazepam. nih.govhhs.gov

In a guinea pig model of VX exposure, a co-formulation of atropine and obidoxime resulted in a significant improvement in survival rates and clinical signs compared to untreated animals. researchgate.net This combination also led to significantly higher AChE activity in both blood and brain tissue, demonstrating a synergistic protective effect. researchgate.net Similarly, studies in rats poisoned with the pesticide chlorfenvinphos (B103538) showed that a combination of obidoxime, atropine, and diazepam was effective in reactivating AChE in both the CNS and peripheral tissues. hhs.gov

Research has also investigated combining obidoxime with other oximes to broaden the spectrum of activity against different nerve agents. mmsl.cz An in vitro analysis of a combination of obidoxime and HI-6 against AChE inhibited by sarin, cyclosarin, tabun, VX, and paraoxon showed no impairment of reactivation compared to the individual oximes, suggesting the potential for a broadened therapeutic spectrum. mmsl.cz

Table 4: Preclinical Studies of Obidoxime in Combination Therapies

| Animal Model | OP Agent | Combination Agents | Key Findings | Reference |

|---|---|---|---|---|

| Guinea Pig | VX | Atropine | Improved survival rate; higher blood and brain AChE activity. | researchgate.net |

| Mouse | Soman, Cyclosarin, GV | Atropine | HI-6 with atropine was more effective than obidoxime with atropine. | nih.gov |

| Rat | Chlorfenvinphos | Atropine, Diazepam | Effective reactivation of AChE in CNS and peripheral tissues. | hhs.gov |

| In Vitro (Human AChE) | Various Nerve Agents | HI-6 | Combination broadened the reactivation spectrum without impairment. | mmsl.cz |

Development of Glucoconjugated Oximes and Other Strategies for Central Nervous System Reactivation

The fundamental challenge of delivering quaternary oximes like obidoxime to the CNS has spurred the development of innovative chemical strategies aimed at improving BBB penetration. nih.govresearchgate.net These approaches focus on modifying the oxime structure to either increase its lipophilicity or to hijack endogenous transport systems. nih.gov

One promising strategy is the development of glucoconjugated oximes. This involves attaching a sugar moiety to the oxime molecule. The rationale is that these "Trojan horse" conjugates could be recognized and transported across the BBB by glucose transporters, such as GLUT-1. hhs.gov Once in the brain, the sugar could be cleaved, releasing the active oxime to reactivate inhibited AChE.

Another major area of research is the creation of uncharged oximes. nih.gov By removing the quaternary nitrogen that prevents BBB passage, these novel compounds are designed to be more lipophilic and capable of passively diffusing into the brain. nih.gov While this approach can enhance CNS bioavailability, it may also alter the nucleophilicity and reactivity of the oxime group, requiring a careful balance between brain penetration and reactivation potency. nih.gov These developmental strategies represent a significant shift from focusing solely on the reactivation chemistry at the enzyme's active site to a more holistic approach that incorporates the critical challenge of drug delivery to the CNS. nih.govrsc.org

Future Research Directions and Unaddressed Scientific Inquiries in Obidoxime Iodide Pharmacology

Bridging Mechanistic Understanding with Preclinical Outcomes for the Design of Optimized Reactivators

A critical area of future research involves strengthening the link between the fundamental mechanistic understanding of how obidoxime (B3283493) interacts with inhibited cholinesterases and the observed outcomes in preclinical studies. While the primary mechanism of oximes is the nucleophilic attack on the phosphorus atom of the phosphylated enzyme, leading to the cleavage of the OP moiety and reactivation of AChE, the efficiency of this process varies considerably depending on the specific OP agent and the oxime structure. nato.inttandfonline.com

Current research highlights the need for a clearer basis for predicting the structural requirements of new broad-spectrum reactivators based on reactivation kinetics. nato.int Studies investigating the kinetics of oxime action, including parameters like the second-order rate constant (kr2), the reactivation rate constant (kr), and the dissociation constant (KD), are crucial for evaluating the potential of new oximes prior to in vivo testing. tandfonline.com Molecular modeling and simulation studies are increasingly employed to understand the binding modes and interactions of oximes within the active site of inhibited cholinesterase, providing insights for rational design. mdpi.comnih.gov However, the conformational dynamics of AChE and the inhibited enzyme complex are still being explored, and a more complete structural understanding at physiologically relevant temperatures could provide overlooked insights for designing next-generation antidotes. nih.gov

Furthermore, understanding the intrinsic AChE inhibitory activity of oximes is important, as this can limit the therapeutic dose and the resulting in vivo concentration. tandfonline.comfrontiersin.org Future research should aim to design oximes with high reactivating potency and low intrinsic inhibitory activity.

Emerging Methodologies for In Vitro and In Vivo Efficacy Assessment in Advanced Animal Models

The evaluation of oxime efficacy relies on robust in vitro and in vivo assessment methodologies. While in vitro methods using human erythrocyte AChE or recombinant human AChE are valuable for initial screening and kinetic studies, their extrapolation to in vivo efficacy is not always straightforward. nato.intosti.govmdpi.com

There is a continuous effort to develop and refine in vitro methods, such as high-throughput screening (HTS) assays, to identify promising candidates from large libraries of compounds. nih.gov These methods often utilize surrogates for nerve agents. nih.gov